(2R,3R,4S,5R,6S)-6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol
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Overview
Description
(2R,3R,4S,5R,6S)-6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol is a complex organic compound with a unique structure characterized by multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6S)-6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol typically involves multiple steps, including the protection of hydroxyl groups, selective methylation, and the introduction of phenylmethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6S)-6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(2R,3R,4S,5R,6S)-6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which (2R,3R,4S,5R,6S)-6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6S)-4,5,6-trimethoxy-2-[[(2S,3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]oxan-3-ol
- (2S,3R,4R,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol
Uniqueness
What sets (2R,3R,4S,5R,6S)-6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol apart from similar compounds is its specific stereochemistry and the presence of methoxy and phenylmethoxy groups
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol |
InChI |
InChI=1S/C21H26O5/c1-15-18(22)19(24-13-16-9-5-3-6-10-16)20(21(23-2)26-15)25-14-17-11-7-4-8-12-17/h3-12,15,18-22H,13-14H2,1-2H3/t15-,18-,19+,20-,21+/m1/s1 |
InChI Key |
LMZPIJSGRUVEAM-GRARQNNCSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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